molecular formula C13H12FNO B2895632 4-(3-Fluoro-benzyloxy)-phenylamine CAS No. 202197-25-9

4-(3-Fluoro-benzyloxy)-phenylamine

Cat. No. B2895632
M. Wt: 217.243
InChI Key: LMKDKHDGVBPEKI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-benzyloxy)-phenylamine is a chemical compound with the molecular formula C14H11FO2 . It is a pyridinium salt, which is synthesized by the reaction of 4-(3-fluorobenzyloxy)benzaldehyde with potassium p-toluenesulfonate .


Synthesis Analysis

The synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine involves the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide . The reactants are sequentially added to a single-neck round bottom flask and the reaction is carried out at 60 °C for 5 hours. After cooling to room temperature, the mixture is filtered and the filtrate is collected. The product is then purified by direct column chromatography .


Molecular Structure Analysis

The molecular weight of 4-(3-Fluoro-benzyloxy)-phenylamine is 230.23 g/mol . The SMILES string representation of the molecule is Fc1cccc(COc2ccc(C=O)cc2)c1 .


Physical And Chemical Properties Analysis

4-(3-Fluoro-benzyloxy)-phenylamine is a solid crystalline substance . It has a melting point of 46.0 to 50.0 °C and a boiling point of 265°C/3mmHg (lit.) . The density of the compound is predicted to be 1.211±0.06 g/cm3 . It is soluble in methanol .

Scientific Research Applications

It’s important to note that the use of such compounds can be very broad, spanning multiple fields of scientific research. They could potentially be used in the development of new pharmaceuticals, in materials science, or in various types of chemical research.

Pharmaceutical Applications

Field

This compound is used in the pharmaceutical industry .

Application Summary

“4-(3-Fluoro-benzyloxy)-phenylamine” is a key intermediate in the synthesis of (S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt . This salt and its crystalline modifications have been patented for use in the treatment and/or prophylaxis of a wide range of physiological and/or pathophysiological conditions .

Chemical Research

Field

This compound is used in chemical research .

Application Summary

“4-(3-Fluoro-benzyloxy)-phenylamine” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .

Safety And Hazards

The safety data sheet for 4-(3-Fluoro-benzyloxy)-phenylamine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKDKHDGVBPEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-benzyloxy)-phenylamine

Synthesis routes and methods I

Procedure details

4-(3-Fluorobenzyloxy)aniline was prepared from 4-nitrophenol (Aldrich) and 3-fluorobenzylbromide (Aldrich) according to Procedure D. This was reacted with 4-chloro-6-(N,N-dimethylamino)pyrido[3,4-d]pyrimidine according to Procedure A to give the product; tic (dichloromethane:ethanol:aq.ammonia, 100:8:1) Rf 0.48; m/z (M+1 )+390.
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Synthesis routes and methods II

Procedure details

3 g (12.1 mmol) of 1-(3-fluorobenzyloxy)-4-nitro-benzene is dissolved in 125 ml of methanol. 150 mg of Pt 5% on charcoal is added and hydrogenation done under normal pressure for about 17 h. The catalyst is filtered and the solution evaporated to yield 2.51 g (95%) of crude brownish material. MS: m/e=218.4 (M+H)+.
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Citations

For This Compound
5
Citations
O Åberg, B Långström - Journal of Labelled Compounds and …, 2012 - Wiley Online Library
Combinatorial synthesis is extensively used in drug development and lead optimisation. However, this approach has rarely been used for positron emission tomography because of …
PC Tang, J Feng, L Huang, Z Xu, L Cheng… - Bioorganic & medicinal …, 2009 - Elsevier
A series of novel pyrrolopyridazine derivatives have been discovered to be HER-2 inhibitors. These compounds selectively inhibited HER-2 kinase activity at low nanomolar …
Number of citations: 17 www.sciencedirect.com
PS Dhiwar, GS Purawarga Matada, R Pal… - Journal of …, 2023 - Taylor & Francis
Epidermal growth factor receptor (EGFR) and its subtype human epidermal growth factor receptor 2 (HER2) gets activated when its endogenous ligand(s) bind to its ATP binding site of …
Number of citations: 5 www.tandfonline.com
S Mahboobi, A Sellmer, M Winkler… - Journal of medicinal …, 2010 - ACS Publications
Reversible lysine-specific acetylation has been described as an important posttranslational modification, regulating chromatin structure and transcriptional activity in the case of core …
Number of citations: 120 pubs.acs.org
R Lin, SG Johnson, PJ Connolly, SK Wetter… - Bioorganic & medicinal …, 2009 - Elsevier
2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues were synthesized as novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Representative compounds showed …
Number of citations: 150 www.sciencedirect.com

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